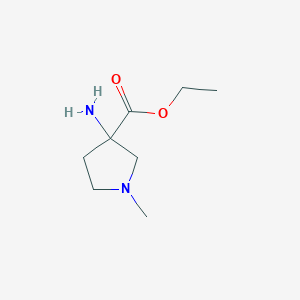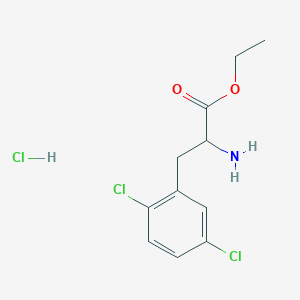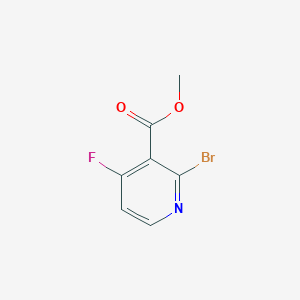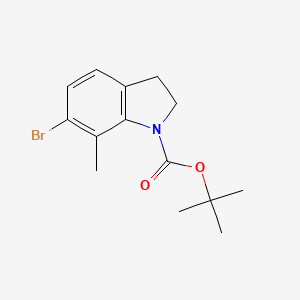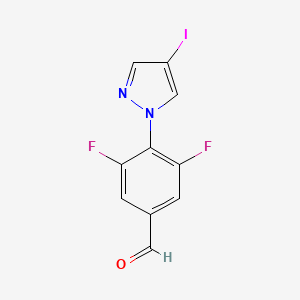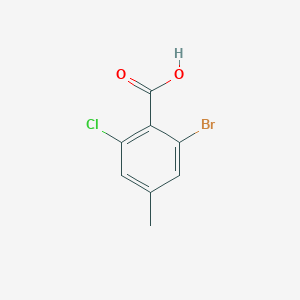
N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamino group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and methylamine.
Formation of Intermediate: The 5-chlorothiophene-2-carboxaldehyde reacts with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid
- 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid
Uniqueness
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a methylamino group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC名 |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(5-8(11)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,11,12) |
InChIキー |
YJQGSMWGTVHECH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(S1)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
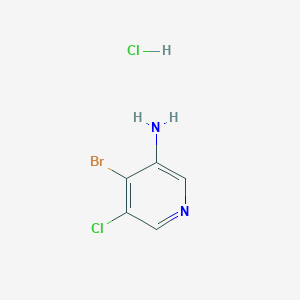
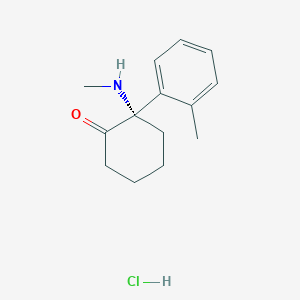
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)

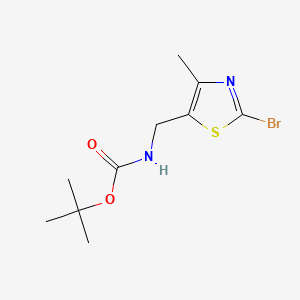
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
